molecular formula C8H11O2P B7801565 Ethoxyphosphonoylbenzene

Ethoxyphosphonoylbenzene

Cat. No.: B7801565
M. Wt: 170.15 g/mol
InChI Key: UNUJZVUJPIOMGH-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethoxyphosphonoylbenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxyphosphonoylbenzene can be synthesized through the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a tertiary base such as pyridine or triethylamine. The reaction proceeds with the formation of carbon dioxide and the desired ester product . The general reaction is as follows:

PhPH(OH)O+EtOCOClPhPH(O)OEt+CO2\text{PhPH(OH)O} + \text{EtOCOCl} \rightarrow \text{PhPH(O)OEt} + \text{CO}_2 PhPH(OH)O+EtOCOCl→PhPH(O)OEt+CO2​

Industrial Production Methods

Industrial production of phenylphosphinic acid ethyl typically involves the direct esterification of phenylphosphinic acid with ethanol under acidic conditions. This method is advantageous due to its simplicity and cost-effectiveness. The reaction is usually carried out under reflux conditions with a mineral acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethoxyphosphonoylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.

    Reduction: Reduction reactions can convert it back to phenylphosphinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of phenylphosphinic acid ethyl involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, substitution, and oxidation-reduction processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Similar in structure but contains an additional oxygen atom bonded to phosphorus.

    Methyl phenylphosphinate: Similar but with a methyl group instead of an ethyl group.

    Diphenylphosphinic acid: Contains two phenyl groups attached to the phosphorus atom.

Uniqueness

Ethoxyphosphonoylbenzene is unique due to its specific reactivity profile and the presence of the ethyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other phosphinates may not be as effective .

Properties

IUPAC Name

ethoxyphosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJZVUJPIOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2511-09-3
Record name Ethyl phenylphosphinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2511-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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